molecular formula C22H18BrN3O4 B11550348 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

Cat. No.: B11550348
M. Wt: 468.3 g/mol
InChI Key: YNGFPVGDEXCLFM-BRJLIKDPSA-N
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Description

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate is a complex organic compound that features a combination of aromatic rings, a hydrazone linkage, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 5-bromopyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 4-formyl-2-ethoxyphenyl benzoate under acidic conditions to form the hydrazone linkage.

    Esterification: The final step involves the esterification of the resulting compound with benzoic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group and the aromatic rings.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazine.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The major product is the corresponding hydrazine derivative.

    Substitution: Substituted pyridine derivatives are the primary products.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s potential biological activity, particularly its ability to interact with biological macromolecules, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to form stable complexes with metal ions may also make it useful in diagnostic imaging or as a therapeutic agent in metal-based drugs.

Industry

In the materials science field, the compound’s unique structural features could be exploited for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage may allow the compound to act as a reversible inhibitor of certain enzymes, while the aromatic rings and benzoate ester could facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(5-chloropyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate
  • 4-[(E)-{2-[(5-fluoropyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate
  • 4-[(E)-{2-[(5-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

Uniqueness

The presence of the bromine atom in 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and binding affinity to biological targets, potentially enhancing its biological activity and selectivity.

Properties

Molecular Formula

C22H18BrN3O4

Molecular Weight

468.3 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C22H18BrN3O4/c1-2-29-20-10-15(12-25-26-21(27)17-11-18(23)14-24-13-17)8-9-19(20)30-22(28)16-6-4-3-5-7-16/h3-14H,2H2,1H3,(H,26,27)/b25-12+

InChI Key

YNGFPVGDEXCLFM-BRJLIKDPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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